5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to an oxadiazole ring. This compound has garnered interest in various fields due to its unique chemical structure and potential applications in medicinal chemistry and materials science.
The compound's information is available through multiple chemical databases, including PubChem and BenchChem, which provide details on its molecular structure, synthesis methods, and potential applications in scientific research.
5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be classified as:
The synthesis of 5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves a multi-step process:
The molecular formula of 5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is . The structure features:
C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])
FXYLDLUPRJEJPD-UHFFFAOYSA-N
5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo several types of chemical reactions:
The mechanism of action for 5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. For instance:
5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several notable applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial contexts.
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5